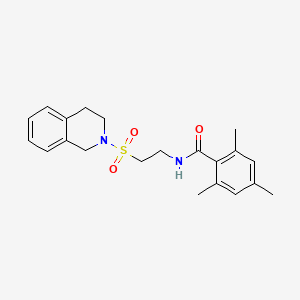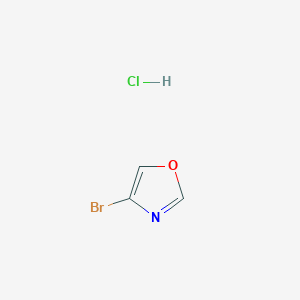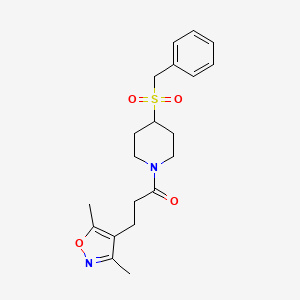![molecular formula C21H26N2O5S B2844282 N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-4-methoxybenzenesulfonamide CAS No. 921992-35-0](/img/structure/B2844282.png)
N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-4-methoxybenzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-4-methoxybenzenesulfonamide is a useful research compound. Its molecular formula is C21H26N2O5S and its molecular weight is 418.51. The purity is usually 95%.
BenchChem offers high-quality N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-4-methoxybenzenesulfonamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-4-methoxybenzenesulfonamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Photodynamic Therapy Application
The synthesis and characterization of new zinc phthalocyanine derivatives substituted with benzenesulfonamide groups have shown significant potential for photodynamic therapy (PDT). These compounds demonstrate excellent fluorescence properties, high singlet oxygen quantum yields, and suitable photodegradation quantum yields, making them promising Type II photosensitizers for cancer treatment in PDT (Pişkin, Canpolat, & Öztürk, 2020).
Carbonic Anhydrase Inhibition
Research on a novel class of [1,4]oxazepine-based primary sulfonamides has revealed strong inhibition of human carbonic anhydrases, important for therapeutic applications. These findings highlight the dual role of the primary sulfonamide functionality in both enabling ring construction and acting as an enzyme inhibitor (Sapegin et al., 2018).
Antimicrobial and Enzyme Inhibition Effects
A study on new Schiff bases of Sulfa drugs and their metal complexes showed antimicrobial activities against selected bacterial and fungal strains. Moreover, these compounds exhibited significant inhibition activities on carbonic anhydrase II and I, highlighting their potential as enzyme inhibitors (Alyar et al., 2018).
Anticancer Activity
Aminothiazole-paeonol derivatives were synthesized and evaluated for their anticancer effect on various cancer cell lines. Among these, certain compounds demonstrated potent inhibitory activity, indicating their potential as lead compounds for developing anticancer agents, especially for treating gastrointestinal adenocarcinoma (Tsai et al., 2016).
Novel Synthetic Pathways
Studies have also focused on novel synthetic pathways and structural analysis of derivatives related to benzenesulfonamide, providing insights into the construction of complex molecules with potential biological activity. These include innovative methods for synthesizing dibenzoxepines and oxazepines, offering new avenues for drug development and chemical synthesis (Kolluri et al., 2018; Edwards et al., 2011).
properties
IUPAC Name |
N-(3,3-dimethyl-4-oxo-5-propyl-2H-1,5-benzoxazepin-8-yl)-4-methoxybenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N2O5S/c1-5-12-23-18-11-6-15(13-19(18)28-14-21(2,3)20(23)24)22-29(25,26)17-9-7-16(27-4)8-10-17/h6-11,13,22H,5,12,14H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BIHHUXYWWQHLBC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C2=C(C=C(C=C2)NS(=O)(=O)C3=CC=C(C=C3)OC)OCC(C1=O)(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-4-methoxybenzenesulfonamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![ethyl 6-[(4-methoxyphenyl)sulfonyl]-3-methyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-2-carboxylate](/img/structure/B2844209.png)
![3,3,3-Trifluoro-1-[3-(quinoxalin-2-yloxy)pyrrolidin-1-yl]propan-1-one](/img/structure/B2844210.png)






![{2-methyl-5-[4-(methylsulfonyl)phenyl]-1-[3-(trifluoromethyl)phenyl]-1H-pyrrol-3-yl}methyl 2,4-dichlorobenzenecarboxylate](/img/structure/B2844219.png)
![ethyl 2-[(3E)-morpholin-3-ylidene]acetate](/img/structure/B2844220.png)